7-methyl-1H-indazole-3-carbaldehyde
Description
7-Methyl-1H-indazole-3-carbaldehyde (CAS: 1000340-51-1) is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at position 7 and an aldehyde functional group at position 3. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol. The aldehyde group at position 3 makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for forming Schiff bases or serving as a precursor for further functionalization.
Properties
IUPAC Name |
7-methyl-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(5-12)10-11-9(6)7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOWDKPCEJINJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(NN=C12)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610283 | |
| Record name | 7-Methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-51-1 | |
| Record name | 7-Methyl-1H-indazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
7-Methyl-1H-indazole-3-carbaldehyde has a wide range of applications in scientific research:
Medicine: The compound is used in the development of kinase inhibitors and other therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methyl-1H-indazole-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Kinase Inhibition: Indazole derivatives, including this compound, act as kinase inhibitors by binding to the ATP-binding site of kinases, thereby inhibiting their activity.
Antimicrobial Activity: The compound exhibits antimicrobial activity by disrupting the cell membrane integrity of microbes.
Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and protecting cells from oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
Halogen vs. Methyl Substitution
- This could enhance reactivity in nucleophilic addition reactions. Chlorine’s higher atomic weight and electronegativity may reduce solubility in nonpolar solvents relative to the methyl-substituted compound.
Positional Isomerism
- 6-Methyl-1H-indazole-3-carbaldehyde (C₉H₈N₂O, MW: 160.17 g/mol):
- Methyl substitution at position 6 alters the electronic distribution of the indazole ring. This positional shift may affect hydrogen-bonding interactions or aromatic stacking in supramolecular assemblies.
- This could lower reactivity compared to monosubstituted analogs.
Functional Group Comparisons
Aldehyde vs. Carboxylic Acid
- 3-Phenyl-1H-indazole-7-carboxylic acid hydrochloride (C₁₄H₁₁N₂O₂·HCl):
- The carboxylic acid group at position 7 introduces acidity (pKa ~2–3), enabling salt formation (e.g., hydrochloride), which enhances water solubility. This contrasts with the neutral aldehyde group in the target compound.
- The phenyl group at position 3 provides π-π stacking capability, useful in crystal engineering or receptor binding.
Indole vs. Indazole Derivatives
- 3-(1-Benzyl-1H-imidazol-5-yl)-7-chloro-1H-indole (Compound 47): The indole core lacks the N–N bond present in indazoles, altering electronic properties and hydrogen-bonding capacity.
Table 1: Key Properties of Selected Compounds
Biological Activity
7-Methyl-1H-indazole-3-carbaldehyde is a compound belonging to the indazole family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in anticancer and antimicrobial therapies. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 164.17 g/mol. The structure features a methyl group at the 7-position and an aldehyde group at the 3-position of the indazole ring, contributing to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 164.17 g/mol |
| CAS Number | 1000340-51-1 |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating their activity and influencing key biochemical pathways such as:
- Signal Transduction : Involvement in pathways that regulate cell growth and apoptosis.
- Gene Expression : Modulation of transcription factors leading to altered gene expression profiles.
Indazole derivatives, including this compound, have shown promising results in inducing apoptosis in cancer cells, suggesting their potential as anticancer agents .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound can inhibit the growth of various cancer cell lines through apoptosis induction. The mechanism involves the activation of caspases, which are essential for programmed cell death.
Case Study:
In vitro studies using human breast cancer cell lines revealed that treatment with this compound at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM .
Antimicrobial Activity
The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to inhibit bacterial protein synthesis and disrupt nucleic acid synthesis.
Minimum Inhibitory Concentration (MIC) Data:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | >125 |
| Enterococcus faecalis | 62.5 - 125 |
These findings indicate that the compound has bactericidal effects, particularly against Staphylococcus aureus, a common pathogen associated with infections .
Research Applications
This compound serves as a precursor for synthesizing various biologically active compounds. Its applications extend beyond medicinal chemistry into fields such as:
- Drug Development : Used in designing kinase inhibitors.
- Synthetic Chemistry : Acts as a building block for more complex heterocyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
